molecular formula C10H11N3O7S B15019313 N-[(2-nitrophenyl)sulfonyl]glycylglycine

N-[(2-nitrophenyl)sulfonyl]glycylglycine

Cat. No.: B15019313
M. Wt: 317.28 g/mol
InChI Key: SPJXOLIOUVAJAR-UHFFFAOYSA-N
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Description

2-[2-(2-Nitrobenzenesulfonamido)acetamido]acetic acid is an organic compound with the molecular formula C8H8N2O6S. This compound is characterized by the presence of a nitrobenzenesulfonamide group attached to an acetamidoacetic acid moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Nitrobenzenesulfonamido)acetamido]acetic acid typically involves the reaction of 2-nitrobenzenesulfonyl chloride with glycine in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acylated with acetic anhydride to yield the final product. The reaction conditions generally include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Aqueous or organic solvents such as dichloromethane

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and reaction progress.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Nitrobenzenesulfonamido)acetamido]acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid.

    Substitution: The acetamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitrobenzenesulfonic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acetamido derivatives.

Scientific Research Applications

2-[2-(2-Nitrobenzenesulfonamido)acetamido]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-(2-Nitrobenzenesulfonamido)acetamido]acetic acid involves its interaction with specific molecular targets. The nitrobenzenesulfonamide group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The acetamido group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrobenzenesulfonamide
  • 2-Nitrobenzenesulfonyl chloride
  • 4-Nitrobenzenesulfonamide

Uniqueness

2-[2-(2-Nitrobenzenesulfonamido)acetamido]acetic acid is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions and biological interactions. The presence of both the nitrobenzenesulfonamide and acetamido groups provides a versatile platform for the synthesis of more complex molecules and the study of diverse biochemical processes.

Properties

Molecular Formula

C10H11N3O7S

Molecular Weight

317.28 g/mol

IUPAC Name

2-[[2-[(2-nitrophenyl)sulfonylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C10H11N3O7S/c14-9(11-6-10(15)16)5-12-21(19,20)8-4-2-1-3-7(8)13(17)18/h1-4,12H,5-6H2,(H,11,14)(H,15,16)

InChI Key

SPJXOLIOUVAJAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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